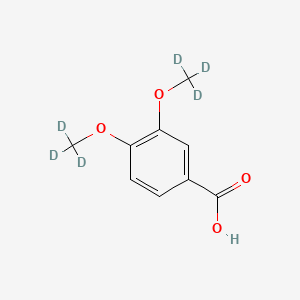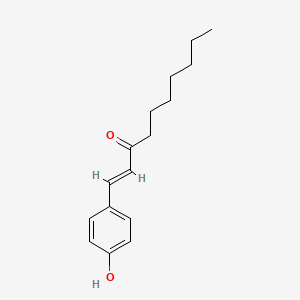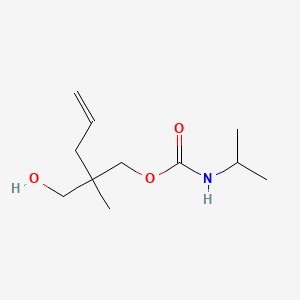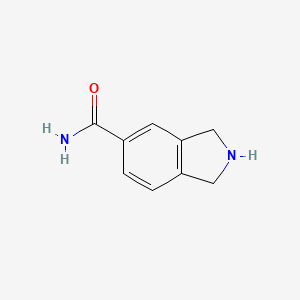![molecular formula C22H23F2N B590567 (αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine CAS No. 1025064-41-8](/img/no-structure.png)
(αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its systematic name, common name (if any), and structural formula. The structure can provide information about the functional groups present in the molecule.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may involve multiple steps, each with specific reagents and conditions.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can provide information about the compound’s reactivity and stability.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity.Aplicaciones Científicas De Investigación
1. Antidepressant Drug Properties
(αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine has been studied for its potential as an antidepressant drug. Research indicates that it inhibits the uptake of serotonin, norepinephrine, and dopamine in cortical and striatal synaptosomes, suggesting a pharmacological profile suitable for treating depression. It also shows weak affinity for muscarinic, histamine-1, adrenergic, dopamine, and serotonin receptors, highlighting its selectivity in enhancing serotonergic and noradrenergic neurotransmission (Wong et al., 1988).
2. Metabolism and Pharmacokinetics
The compound has been a subject of pharmacokinetic studies, indicating its low clearance, moderate volume of distribution, and terminal half-life ranging from 3.6 to 5.2 hours in rats. The oral bioavailability of the compound ranges from 55% to 60%. Such studies are crucial in understanding the behavior of the drug in the body, which is essential for determining appropriate dosing and delivery mechanisms (Wu et al., 2006).
3. Antifungal Activity
Another application of derivatives of this compound is in antifungal treatments. For instance, butenafine hydrochloride, a related compound, has shown excellent efficacy against dermatophytosis in guinea pigs. This suggests a potential avenue for developing new antifungal medications based on modifying the structure of (αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine (Arika et al., 1990).
4. Potential Therapeutic Applications
The derivative of this compound, S-1, has been explored as a potential therapeutic agent for benign hyperplasia, showcasing the versatility of the compound in addressing different medical conditions. The compound's pharmacokinetic properties, like rapid absorption, slow clearance, and extensive metabolism, are crucial in its therapeutic applications (Wu et al., 2006).
Safety And Hazards
Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases. If you have a different compound or a more specific question about this compound, feel free to ask!
Propiedades
Número CAS |
1025064-41-8 |
|---|---|
Nombre del producto |
(αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine |
Fórmula molecular |
C22H23F2N |
Peso molecular |
339.43 |
Nombre IUPAC |
3-[3-(difluoromethyl)phenyl]-N-[(1R)-1-naphthalen-1-ylethyl]propan-1-amine |
InChI |
InChI=1S/C22H23F2N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)25-14-6-8-17-7-4-11-19(15-17)22(23)24/h2-5,7,9-13,15-16,22,25H,6,8,14H2,1H3/t16-/m1/s1 |
Clave InChI |
SVXVVNVAXVGJCF-MRXNPFEDSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



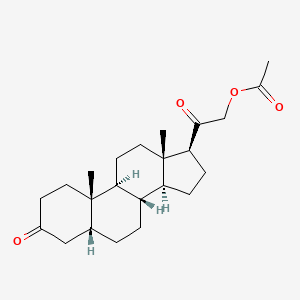
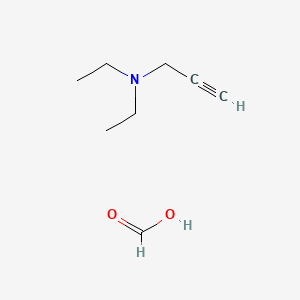
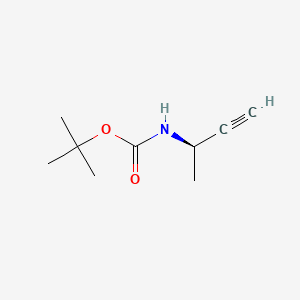
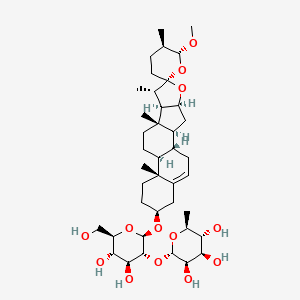
![N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590495.png)
![4-n-Pentylphenol-[d5]](/img/structure/B590497.png)
![2H-Pyrimido[2,1-c][1,2,4]triazine-4-thiol](/img/structure/B590498.png)
